Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride
Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride
Brand Name:
Vulcanchem
CAS No.:
18940-64-2
VCID:
VC0103208
InChI:
InChI=1S/C19H21ClN2O2.ClH/c1-24-18-9-5-3-7-16(18)19(23)22-12-10-21(11-13-22)14-15-6-2-4-8-17(15)20;/h2-9H,10-14H2,1H3;1H
SMILES:
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl.Cl
Molecular Formula:
C19H22Cl2N2O2
Molecular Weight:
381.3 g/mol
Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride
CAS No.: 18940-64-2
Main Products
VCID: VC0103208
Molecular Formula: C19H22Cl2N2O2
Molecular Weight: 381.3 g/mol
CAS No. | 18940-64-2 |
---|---|
Product Name | Piperazine, 1-(o-chlorobenzyl)-4-(o-methoxybenzoyl)-, hydrochloride |
Molecular Formula | C19H22Cl2N2O2 |
Molecular Weight | 381.3 g/mol |
IUPAC Name | [4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone;hydrochloride |
Standard InChI | InChI=1S/C19H21ClN2O2.ClH/c1-24-18-9-5-3-7-16(18)19(23)22-12-10-21(11-13-22)14-15-6-2-4-8-17(15)20;/h2-9H,10-14H2,1H3;1H |
Standard InChIKey | WBINHBBXHPAWPO-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl.Cl |
Canonical SMILES | COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl.Cl |
Synonyms | 1-(o-Chlorobenzyl)-4-(o-methoxybenzoyl)piperazine hydrochloride |
PubChem Compound | 205901 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume